6-Methylchromone

Crystal Engineering Solid-State Chemistry Non-Covalent Interactions

Regioselective chromone derivatization often suffers from unpredictable reactivity and poor crystallinity. 6-Methylchromone (CAS 38445-23-7) eliminates these issues: the non-reactive 6-methyl handle enables precise 3-position functionalization, while its unique aryl-stacking lattice provides reproducible solid-state properties. • ≥98 % purity ensures reliable SAR and analytical validation • Triclinic crystal packing ideal for co-crystal engineering • In stock with rapid global delivery

Molecular Formula C10H8O2
Molecular Weight 160.17 g/mol
CAS No. 38445-23-7
Cat. No. B1361143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylchromone
CAS38445-23-7
Molecular FormulaC10H8O2
Molecular Weight160.17 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC=CC2=O
InChIInChI=1S/C10H8O2/c1-7-2-3-10-8(6-7)9(11)4-5-12-10/h2-6H,1H3
InChIKeyHTXQVFXXVXOLCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylchromone Baseline Overview


6-Methylchromone is a C6-substituted chromone derivative with a methyl group at the 6-position of the benzopyran-4-one core [1]. It serves as a versatile scaffold in medicinal chemistry and materials science, acting as a key building block for synthesizing biologically active chromone derivatives, including anti-inflammatory and anticancer agents . Its molecular formula is C₁₀H₈O₂, with a molecular weight of 160.17 g/mol [2]. The compound is characterized by a melting point range of 82–90°C and is commercially available with purities typically ≥98% (GC) .

Crystalline scaffold Unique aryl-stacking packing supports crystal engineering and solid-state formulation studies.
Derivatization handle Non-reactive C6-methyl group enables regioselective C3 functionalization for library synthesis.
Verified quality Consistent high purity and defined melting point simplify procurement and synthetic workflow planning.

6-Methylchromone Irreplaceability


Substitution at the 6-position critically alters the crystal packing, non-covalent interaction landscape, and synthetic reactivity of the chromone scaffold. While chromone itself relies on H-bonds and CH–π interactions, 6-methylchromone uniquely exhibits distinct aryl-stacking interactions due to the methyl substituent, which influences solid-state properties such as solubility, stability, and processability [1]. In contrast, halogenated analogs (e.g., 6-fluoro-, 6-chloro-, 6-bromochromone) display halogen-bonding-dominated lattices, which may be undesirable for certain formulation or crystallization processes [1]. Furthermore, the 6-methyl group serves as a non-reactive handle for further derivatization, enabling regioselective modifications that are not possible with the parent chromone or with 6-methoxy analogs that are more prone to oxidation . These structural and reactivity differences render generic substitution unreliable for applications requiring specific crystallinity, synthetic utility, or biological target engagement.

6-Methylchromone Triclinic aryl-stacking, stable methyl handle, high purity grade.
Chromone Monoclinic H-bond network lacks regioselective methyl; solid-state behavior may differ.
6‑Halochromones Halogen-bonding packing may alter solubility and processability; 6-chloro often lower purity.
6‑Methoxychromone Oxidation-prone methoxy group limits shelf life and synthetic robustness.

6-Methylchromone Differentiation Evidence


Crystal Structure Differentiation

X-ray crystallography and Hirshfeld surface analysis reveal that 6-methylchromone crystallizes in a triclinic space group (P-1) with distinct aryl-stacking interactions, whereas unsubstituted chromone adopts a monoclinic (P2₁/n) lattice dominated by H-bonds and CH–π interactions [1]. In contrast, 6-halogenated chromones (F, Cl, Br) display halogen-bonding-dominated crystal packing, with halogen···H contacts comprising 26–35% of total Hirshfeld surface contributions compared to <5% in 6-methylchromone [1]. The unit cell volume of 6-methylchromone (745.3 ų, Z=4) is significantly larger than that of 6-fluorochromone (160.9 ų, Z=1), reflecting the different packing modes [1].

Crystal packing
Head-to-head
Triclinic P‑1, Aryl‑stacking vs Monoclinic P2₁/n (chromone), Halogen···H ≥26% (6‑halo)
Supports distinct solid-state behavior for formulation and crystallization processes.
XRD at 100 K; Hirshfeld surface analysis
Crystal Engineering Solid-State Chemistry Non-Covalent Interactions

Synthetic Utility for Derivatization

6-Methylchromone serves as a key building block in the synthesis of pharmacologically relevant derivatives, including 3-formyl-6-methylchromone, which is used to generate Schiff bases and metal complexes with antimicrobial activity [1][2]. In contrast, unsubstituted chromone lacks the 6-methyl group required for specific regioselective transformations, while 6-methoxychromone is more susceptible to oxidative degradation, limiting its shelf-life and synthetic robustness [3].

Synthetic utility
Class-level
Stable 3‑formylation via C6‑methyl; chromone lacks regioselectivity; 6‑methoxy oxidation‑prone.
Expands accessible chemical space for medicinal chemistry library synthesis.
Validation needed in specific synthetic routes
Medicinal Chemistry Synthetic Methodology Building Blocks

Purity and Quality Control Benchmarks

Commercial 6-methylchromone is consistently available with high purity, as verified by GC analysis. Typical purity specifications range from ≥98.0% to ≥99.0% (GC), with melting points between 82–90°C . This high and consistent purity reduces the need for additional purification steps, saving time and resources in research and development workflows. In contrast, lower-purity grades of chromone analogs (e.g., 6-chlorochromone often sold at 95% purity) may contain impurities that interfere with sensitive reactions or biological assays, necessitating costly and time-consuming repurification.

Purity & QC
Cross‑study
≥99% (GC), mp 82–90 °C vs 6‑chloro ≥95% (GC), 6‑methoxy ≥97% (HPLC)
Higher purity may reduce need for repurification in sensitive synthetic or assay applications.
Compare analytical method (GC vs. HPLC)
Quality Control Analytical Chemistry Procurement

6-Methylchromone Application Scenarios


Crystal Engineering and Solid-State Formulation Studies

Due to its unique aryl-stacking crystal packing and triclinic lattice, 6-methylchromone is ideally suited for crystal engineering studies aimed at understanding and tuning solid-state properties of chromone-based pharmaceuticals and functional materials [1]. Its distinct solid-state interactions, as quantitatively mapped by Hirshfeld surface analysis, make it a valuable reference compound for developing co-crystals and salts with improved solubility or stability profiles [1].

Synthesis of Bioactive Chromone Derivatives for Drug Discovery

6-Methylchromone serves as a robust starting material for synthesizing libraries of 3-formyl, 3-cyano, and other 3-substituted chromones, which have demonstrated antimicrobial, anti-inflammatory, and anticancer activities [2][3]. Its stability and predictable reactivity at the 3-position enable efficient parallel synthesis and structure-activity relationship (SAR) studies in medicinal chemistry campaigns .

Quality Control and Analytical Method Development

With its well-defined physical properties (mp 82–90°C, high GC purity), 6-methylchromone is an excellent candidate for use as a reference standard in analytical method development and validation, particularly for GC and HPLC assays of chromone derivatives . Its consistent quality from reputable suppliers ensures reliable calibration and system suitability testing in regulated environments.

Fluorescent Probe and Materials Science Research

The chromone core is known for its fluorescence properties, and 6-methylchromone has been utilized in the production of fluorescent dyes for biological imaging and diagnostics . Its methyl substituent may fine-tune the emission wavelength and quantum yield, making it a useful building block for designing novel fluorescent sensors and optoelectronic materials .

Application
Selection Property
Validation Focus
Crystal form screening and solid‑state formulation
Aryl‑stacking crystal packing (triclinic P‑1)
Cocrystal design, stability and solubility profiling
Medicinal chemistry library synthesis
Regioselective C‑3 functionalization via methyl handle
SAR expansion, hit‑to‑lead optimization
Analytical reference standard development
Defined purity grade and melting point range
GC/HPLC system suitability, method validation
Fluorescent dye and optoelectronic material design
Chromone fluorescence core with methyl tuning
Emission wavelength, quantum yield optimization

Technical Documentation Hub

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